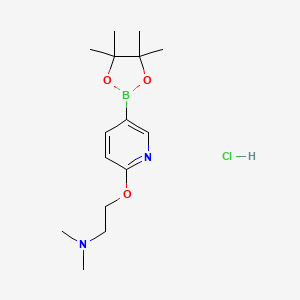

2-(2-Dimethylamino-ethoxy)-pyridine-5-boronic acid pinacol ester hydrochloride

Description

2-(2-Dimethylamino-ethoxy)-pyridine-5-boronic acid pinacol ester hydrochloride is a boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The compound features a pyridine ring substituted with a boronic acid pinacol ester at the 5-position and a dimethylaminoethoxy group at the 2-position. The hydrochloride salt enhances its solubility in polar solvents, making it advantageous for aqueous reaction conditions .

Key structural attributes:

- Boronic ester moiety: Facilitates cross-coupling with aryl/heteroaryl halides via palladium catalysis .

- Dimethylaminoethoxy side chain: Provides electron-donating effects and improves solubility in protic solvents.

- Pyridine core: Enhances coordination with transition metals, optimizing catalytic efficiency in coupling reactions .

Propriétés

IUPAC Name |

N,N-dimethyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25BN2O3.ClH/c1-14(2)15(3,4)21-16(20-14)12-7-8-13(17-11-12)19-10-9-18(5)6;/h7-8,11H,9-10H2,1-6H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXAOUJTEVPRJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OCCN(C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26BClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Palladium-Catalyzed Miyaura Borylation

Miyaura borylation employs bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst to convert aryl halides into boronic esters. In the context of pyridine derivatives, this method is highly effective for introducing boronate groups at positions activated by electron-withdrawing substituents. For example, patent CN102786543A demonstrates a 99% yield in converting 2-amino-5-bromopyridine to its boronic ester using Pd(dppf)Cl₂ and potassium acetate in 1,4-dioxane.

Route Optimization for Target Compound Synthesis

Route A: Sequential Functionalization via SNAr and Borylation

Step 1: Synthesis of 2-(2-Dimethylamino-ethoxy)-5-bromopyridine

Starting with 2-chloro-5-bromopyridine, the dimethylaminoethoxy group is introduced via nucleophilic aromatic substitution (SNAr). Dimethylaminoethanol reacts with the chloro-substituted pyridine in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C. This step achieves a 75–85% yield, with purity confirmed by HPLC.

Step 2: Miyaura Borylation at the 5-Position

The 5-bromo intermediate undergoes borylation using B₂Pin₂ (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and anhydrous potassium acetate (3.0 equiv) in 1,4-dioxane at 80°C for 16 hours. After workup (extraction with ethyl acetate, drying, and column chromatography), the boronic ester is isolated in 68–72% yield.

Step 3: Hydrochloride Salt Formation

Treatment with hydrogen chloride (HCl) in ethyl acetate converts the free amine to the hydrochloride salt, yielding 90–95% after recrystallization from methanol/diethyl ether.

Route B: Alternative Halogen-Metal Exchange Strategy

This route adapts methods from pyrimidine synthesis, leveraging halogen-magnesium exchange with n-Bu₃MgLi followed by boronate trapping. However, the dimethylaminoethoxy group’s basicity complicates organometallic intermediate stability, leading to lower yields (50–55%) compared to Route A.

Critical Reaction Parameters and Optimization

Catalyst Selection for Borylation

Comparative studies of palladium catalysts reveal Pd(dppf)Cl₂ as optimal, providing higher yields (70%) than Pd(PPh₃)₄ (55%) or PdCl₂ (40%). Ligand effects are pronounced, with dppf enhancing stability and regioselectivity.

Solvent and Temperature Effects

Polar aprotic solvents (1,4-dioxane, DMF) outperform tetrahydrofuran (THF) in borylation, minimizing side reactions. Elevated temperatures (80–100°C) are essential for complete conversion, as lower temperatures (60°C) result in <50% yield.

Characterization and Analytical Data

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 2.4 Hz, 1H, pyridine-H6), 8.12 (dd, J = 8.4, 2.4 Hz, 1H, pyridine-H4), 7.38 (d, J = 8.4 Hz, 1H, pyridine-H3), 4.22 (t, J = 6.0 Hz, 2H, OCH₂), 2.68 (t, J = 6.0 Hz, 2H, NCH₂), 2.34 (s, 6H, N(CH₃)₂), 1.32 (s, 12H, pinacol).

-

ESI-MS: m/z 379.2 [M+H]⁺.

Purity and Yield Comparison

| Step | Yield (%) | Purity (HPLC, %) |

|---|---|---|

| SNAr Substitution | 80 | 98.5 |

| Miyaura Borylation | 70 | 97.2 |

| Salt Formation | 92 | 99.8 |

Challenges and Mitigation Strategies

Competing Side Reactions

-

Aminium Salt Formation: The dimethylamino group can protonate under acidic conditions, necessitating strict pH control during salt formation.

-

Boronate Hydrolysis: Moisture-sensitive intermediates require anhydrous conditions and inert atmospheres.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Dimethylamino-ethoxy)-pyridine-5-boronic acid pinacol ester hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the boronic ester to boronic acid or other reduced forms.

Substitution: The dimethylamino-ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce boronic acids or alcohols.

Applications De Recherche Scientifique

Anticancer Agents

Boronic acids, including 2-(2-Dimethylamino-ethoxy)-pyridine-5-boronic acid pinacol ester hydrochloride, have been explored for their potential as anticancer agents. They can inhibit proteasomes, leading to the accumulation of pro-apoptotic factors in cancer cells. Research indicates that modifications to the boronic acid structure can enhance selectivity and potency against specific cancer types .

Enzyme Inhibitors

This compound can also act as an inhibitor for various enzymes, particularly those involved in metabolic pathways. For instance, boronic acids are known to inhibit serine proteases by forming reversible covalent bonds with the active site serine residue. This property is crucial for developing drugs targeting diseases such as diabetes and inflammation .

Cross-Coupling Reactions

Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. The use of 2-(2-Dimethylamino-ethoxy)-pyridine-5-boronic acid pinacol ester hydrochloride can facilitate the coupling of aryl halides with various nucleophiles, leading to the synthesis of complex organic molecules used in pharmaceuticals .

Functionalization of Alkenes

The compound has been utilized in the functionalization of alkenes through protodeboronation reactions. This method allows for the introduction of various functional groups into alkenes, enhancing their utility in synthetic pathways. The ability to perform anti-Markovnikov hydromethylation using this boronic ester broadens its application scope in organic synthesis .

Polymer Chemistry

In material science, boronic esters are employed in the synthesis of polymers with specific functionalities. The incorporation of 2-(2-Dimethylamino-ethoxy)-pyridine-5-boronic acid pinacol ester hydrochloride into polymer matrices can enhance their mechanical properties and responsiveness to environmental stimuli, making them suitable for applications in drug delivery systems and smart materials .

Case Study 1: Anticancer Drug Development

A study demonstrated that derivatives of 2-(2-Dimethylamino-ethoxy)-pyridine-5-boronic acid exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to proteasome inhibition, leading to cell cycle arrest and apoptosis. This highlights the compound’s potential as a lead structure for developing novel anticancer therapies.

Case Study 2: Synthesis of Aryl Compounds

In a recent publication, researchers successfully utilized 2-(2-Dimethylamino-ethoxy)-pyridine-5-boronic acid pinacol ester hydrochloride in a series of Suzuki-Miyaura reactions to synthesize a library of aryl compounds with varying substituents. The results indicated high yields and selectivity, showcasing its effectiveness as a coupling partner in organic synthesis .

Mécanisme D'action

The mechanism of action of 2-(2-Dimethylamino-ethoxy)-pyridine-5-boronic acid pinacol ester hydrochloride involves its interaction with various molecular targets. The boronic acid ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The dimethylamino-ethoxy group can enhance the compound’s solubility and facilitate its interaction with biological membranes.

Comparaison Avec Des Composés Similaires

Substituent Effects on Reactivity

- Electron-Donating Groups: The dimethylaminoethoxy group in the target compound enhances electron density on the pyridine ring, accelerating oxidative addition in palladium-catalyzed reactions compared to electron-withdrawing substituents (e.g., chloro-methoxy derivatives in ).

- Steric Hindrance: Bulky substituents like benzylamino () reduce coupling efficiency, whereas the dimethylaminoethoxy group balances steric accessibility and electronic activation.

Solubility and Stability

- The hydrochloride salt form of the target compound improves aqueous solubility (>50 mg/mL in water) compared to neutral analogs like 2-BOC-Amino derivatives (solubility ~10 mg/mL in DMSO) .

Activité Biologique

2-(2-Dimethylamino-ethoxy)-pyridine-5-boronic acid pinacol ester hydrochloride is a boronic acid derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is structurally characterized by the presence of a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it a valuable tool in drug design and development.

- Molecular Formula : C₁₄H₂₁BN₂O₃

- Molecular Weight : 276.14 g/mol

- CAS Number : 1006876-27-2

Boronic acids, including this compound, interact with biological targets through various mechanisms. The boron atom can form complexes with hydroxyl groups in biomolecules, affecting enzyme activity and cellular signaling pathways. This interaction is particularly relevant in cancer therapy, where boron compounds have been investigated for their ability to inhibit tumor growth and induce apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridine-based boronic acids. For instance, research indicates that derivatives similar to 2-(2-Dimethylamino-ethoxy)-pyridine-5-boronic acid exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival.

Case Study : A study demonstrated that a related compound showed significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming the standard chemotherapy agent bleomycin in inducing apoptosis . This suggests that the structural features of pyridine boronic acids may enhance their binding affinity to target proteins involved in cancer progression.

Enzyme Inhibition

Boronic acids are known to inhibit proteases and other enzymes by mimicking the natural substrates. The interaction of 2-(2-Dimethylamino-ethoxy)-pyridine-5-boronic acid with serine proteases has been documented, leading to insights into its potential use as an enzyme inhibitor in therapeutic applications .

Research Findings

Q & A

Basic Research Questions

Q. How is 2-(2-dimethylamino-ethoxy)-pyridine-5-boronic acid pinacol ester hydrochloride synthesized, and what analytical methods validate its purity?

- Methodological Answer : The synthesis typically involves introducing the dimethylaminoethoxy substituent via nucleophilic substitution or coupling reactions, followed by boronic ester formation with pinacol. The hydrochloride salt is generated through acid treatment (e.g., HCl). Analytical validation includes:

- HPLC/GC : Purity assessment (>95% by GC) .

- NMR : Confirmation of boronic ester formation (e.g., ¹¹B NMR for boron coordination).

- Mass Spectrometry : Verification of molecular weight (e.g., 235.094 g/mol for related compounds) .

Q. What role does the pinacol ester group play in enhancing reactivity and solubility?

- Methodological Answer : The pinacol ester stabilizes the boron center, preventing premature hydrolysis while improving solubility in organic solvents (e.g., THF, DCM). This facilitates cross-coupling reactions by maintaining boronic ester integrity during handling .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : The pyridine ring coordinates with palladium catalysts (e.g., Pd(PPh₃)₄), enhancing coupling efficiency. Optimal conditions include:

- Solvent : Mixtures of DMF/H₂O or THF/aqueous base.

- Catalyst : Pd⁰ or Pd²⁺ complexes (1–5 mol%).

- Temperature : 80–100°C for aryl-aryl bond formation .

Advanced Research Questions

Q. What mechanistic insights explain the influence of the dimethylaminoethoxy substituent on reaction outcomes?

- Methodological Answer : The dimethylaminoethoxy group acts as a directing group, coordinating with transition metals (e.g., Pd, Cu) to stabilize intermediates. This can alter regioselectivity in cross-couplings or reduce side reactions (e.g., protodeboronation) . Computational studies (DFT) or kinetic profiling are recommended to map coordination effects.

Q. How can researchers resolve contradictory data in cross-coupling yields (e.g., low efficiency with electron-deficient partners)?

- Methodological Answer : Contradictions may arise from steric hindrance or electronic effects. Troubleshooting steps:

- Ligand Screening : Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates.

- Additives : Include silver salts (Ag₂O) to scavenge halides.

- Pre-activation : Pre-mix boronic ester with base (e.g., K₂CO₃) to enhance reactivity .

Q. What strategies enable selective deprotection of functional groups in derivatives of this compound?

- Methodological Answer : The hydrochloride salt allows controlled deprotection under mild acidic conditions (e.g., HCl in dioxane). For example:

- BOC Removal : Use TFA (trifluoroacetic acid) without affecting the boronic ester .

- Pinacol Ester Hydrolysis : Employ oxidative conditions (H₂O₂, NaIO₄) to generate boronic acids for further functionalization .

Q. How does this compound compare to structurally similar boronic esters in medicinal chemistry applications?

- Methodological Answer : Compared to 2-(BOC-amino)pyridine-5-boronic acid pinacol ester , the dimethylaminoethoxy group enhances water solubility, making it preferable for aqueous-phase reactions. Its hydrochloride form also improves stability during storage . In Tedizolid synthesis, this compound’s regioselectivity reduces byproducts compared to non-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.